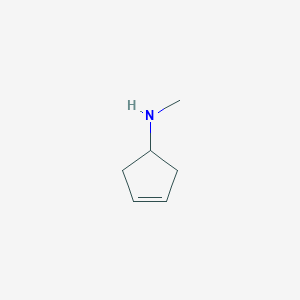

N-methylcyclopent-3-enamine

Description

BenchChem offers high-quality N-methylcyclopent-3-enamine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-methylcyclopent-3-enamine including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

Molecular Formula |

C6H11N |

|---|---|

Molecular Weight |

97.16 g/mol |

IUPAC Name |

N-methylcyclopent-3-en-1-amine |

InChI |

InChI=1S/C6H11N/c1-7-6-4-2-3-5-6/h2-3,6-7H,4-5H2,1H3 |

InChI Key |

VFSJDHDSAIQLMF-UHFFFAOYSA-N |

Canonical SMILES |

CNC1CC=CC1 |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to N-methylcyclopent-3-enamine (CAS Number: 1333221-05-8)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of N-methylcyclopent-3-enamine, a secondary enamine with significant potential in synthetic organic chemistry. While detailed experimental data for this specific compound remains limited in publicly accessible literature, this document synthesizes foundational principles of enamine chemistry, predictive data, and information on related compounds to offer a robust framework for its application. This guide covers the identity and physicochemical properties of its hydrochloride salt, outlines plausible synthetic routes and characteristic reactions, and discusses potential applications, particularly in the construction of complex molecular architectures. Safety and handling considerations are also addressed to ensure responsible laboratory practice.

Introduction and Chemical Identity

N-methylcyclopent-3-enamine, systematically named N-methylcyclopent-3-en-1-amine, is a cyclic secondary enamine. It is most commonly available and handled as its hydrochloride salt, N-methylcyclopent-3-en-1-amine hydrochloride, with the assigned CAS number 1333221-05-8.[1] The presence of the enamine functional group, characterized by a nitrogen atom bonded to a double bond, imparts unique reactivity to the molecule, making it a valuable intermediate in organic synthesis.

The core structure consists of a five-membered cyclopentene ring with a methylamino substituent at the allylic position. This arrangement allows for the delocalization of the nitrogen's lone pair of electrons into the π-system of the double bond, a key feature that governs its chemical behavior.

Table 1: Chemical Identity of N-methylcyclopent-3-en-1-amine Hydrochloride

| Identifier | Value | Source |

| CAS Number | 1333221-05-8 | [1] |

| IUPAC Name | N-methylcyclopent-3-en-1-amine hydrochloride | [1] |

| Molecular Formula | C₆H₁₂ClN | [2] |

| Molecular Weight | 133.62 g/mol | |

| SMILES | CNC1CC=CC1.Cl | [1] |

| InChI | InChI=1S/C6H11N/c1-7-6-4-2-3-5-6/h2-3,6-7H,4-5H2,1H3.ClH/h1H;1H | [3] |

Physicochemical Properties and Spectroscopic Analysis

Detailed, experimentally-derived physicochemical and spectroscopic data for N-methylcyclopent-3-enamine and its hydrochloride salt are not widely available in peer-reviewed literature. However, based on the known properties of similar enamines and cyclic amines, we can predict its general characteristics. The hydrochloride salt is expected to be a solid with some degree of solubility in polar solvents.

Predicted Spectroscopic Data

While experimental spectra are not available, we can predict the key features based on the functional groups present in the molecule.

-

¹H NMR: The spectrum would be expected to show signals for the vinyl protons of the cyclopentene ring, the allylic protons adjacent to the nitrogen, the other methylene protons of the ring, and the N-methyl protons. The vinyl protons would likely appear in the downfield region (δ 5.5-6.5 ppm). The proton on the carbon bearing the nitrogen would be shifted downfield due to the electron-withdrawing effect of the nitrogen. The N-methyl protons would likely appear as a singlet or a doublet (if coupled to the N-H proton) in the upfield region (δ 2.2-2.6 ppm).

-

¹³C NMR: The spectrum would feature signals for the two sp² hybridized carbons of the double bond, the sp³ hybridized carbons of the cyclopentene ring, and the N-methyl carbon. The olefinic carbons would resonate in the downfield region (δ 120-140 ppm).

-

Infrared (IR) Spectroscopy: As a secondary amine, a key feature would be the N-H stretching vibration, appearing as a single, relatively sharp band in the region of 3350-3310 cm⁻¹.[4][5] Other characteristic bands would include the C=C stretch of the cyclopentene ring (around 1650 cm⁻¹), C-N stretching vibrations (1250–1020 cm⁻¹ for aliphatic amines), and C-H stretching and bending vibrations.[4]

-

Mass Spectrometry: The mass spectrum of the free base (N-methylcyclopent-3-enamine, C₆H₁₁N) would show a molecular ion peak at m/z 97.09.[3][6] A common fragmentation pathway for alkylamines is α-cleavage, which involves the breaking of a C-C bond adjacent to the nitrogen atom, leading to a resonance-stabilized cation.

Synthesis of N-methylcyclopent-3-enamine

Proposed Synthetic Pathway: Reductive Amination

The reaction proceeds through the initial formation of an enamine or iminium ion intermediate, which is then reduced in situ to the desired secondary amine.

Figure 1: Proposed synthesis of N-methylcyclopent-3-enamine via reductive amination.

General Experimental Protocol for Reductive Amination

This protocol is a general guideline and would require optimization for the specific synthesis of N-methylcyclopent-3-enamine.

-

Reaction Setup: To a solution of cyclopent-3-en-1-one (1.0 eq) in a suitable solvent (e.g., methanol or dichloromethane) is added methylamine (1.0-1.2 eq, either as a solution in a solvent or as a gas).

-

Formation of the Intermediate: The reaction mixture is stirred at room temperature for a period to allow for the formation of the enamine/iminium ion intermediate. The progress of this step can be monitored by techniques such as TLC or GC-MS.

-

Reduction: A reducing agent, such as sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (NaBH(OAc)₃), is added portion-wise to the reaction mixture. These reducing agents are selective for the iminium ion over the ketone starting material.

-

Work-up: Once the reaction is complete, the reaction mixture is quenched, typically with an aqueous solution. The product is then extracted into an organic solvent.

-

Purification: The crude product is purified by a suitable method, such as distillation or column chromatography, to yield the pure N-methylcyclopent-3-enamine.

-

Salt Formation: To obtain the hydrochloride salt, the purified free base can be dissolved in a suitable solvent (e.g., diethyl ether or ethyl acetate) and treated with a solution of hydrogen chloride in the same or a compatible solvent. The resulting precipitate can be collected by filtration and dried.

Chemical Reactivity and Potential Applications

The reactivity of N-methylcyclopent-3-enamine is dominated by the nucleophilic character of the α-carbon of the enamine tautomer and the basicity of the nitrogen atom. This dual reactivity makes it a versatile building block in organic synthesis.

Alkylation and Acylation Reactions

Enamines are excellent nucleophiles and readily undergo alkylation and acylation at the α-carbon.[7][8][9] These reactions provide a powerful method for the formation of new carbon-carbon bonds.

Figure 2: General scheme for the alkylation/acylation of an enamine followed by hydrolysis.

General Protocol for α-Alkylation:

-

Reaction Setup: N-methylcyclopent-3-enamine (1.0 eq) is dissolved in an aprotic solvent (e.g., THF, dioxane, or acetonitrile) under an inert atmosphere.

-

Addition of Electrophile: The alkylating agent (e.g., an alkyl halide) (1.0-1.1 eq) is added to the solution. The reaction is typically carried out at room temperature or with gentle heating.

-

Hydrolysis: Upon completion of the alkylation, the resulting iminium salt is hydrolyzed by the addition of aqueous acid (e.g., HCl). This step regenerates the ketone functionality at the α-position relative to the newly introduced alkyl group.

-

Work-up and Purification: The product is extracted and purified using standard techniques.

The Pauson-Khand Reaction

The Pauson-Khand reaction is a powerful [2+2+1] cycloaddition of an alkene, an alkyne, and carbon monoxide to form a cyclopentenone.[10] Given that N-methylcyclopent-3-enamine contains a cyclopentene moiety, it is a potential substrate for this reaction, offering a route to complex bicyclic structures containing a nitrogen atom.

The reaction is typically mediated by a cobalt-carbonyl complex, such as dicobalt octacarbonyl (Co₂(CO)₈). The nitrogen atom in the substrate could potentially influence the stereoselectivity and regioselectivity of the cycloaddition.

Figure 3: The Pauson-Khand reaction with N-methylcyclopent-3-enamine as the alkene component.

The successful application of N-methylcyclopent-3-enamine in the Pauson-Khand reaction would provide a novel and efficient pathway to nitrogen-containing polycyclic compounds, which are of significant interest in medicinal chemistry and natural product synthesis.

Safety and Handling

Hazard Statements (Predicted):

Precautionary Statements (Recommended):

-

P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[11]

-

P280: Wear protective gloves/protective clothing/eye protection/face protection.[13]

-

P302+P352: IF ON SKIN: Wash with plenty of soap and water.[13]

-

P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[13]

Handling:

-

Handle in a well-ventilated area, preferably in a fume hood.

-

Avoid contact with skin, eyes, and clothing.

-

Keep away from incompatible materials such as strong oxidizing agents.

-

Store in a tightly closed container in a cool, dry place.

Conclusion

N-methylcyclopent-3-enamine (CAS 1333221-05-8) is a promising building block for organic synthesis. While specific experimental data for this compound is currently limited, its chemical properties can be reliably inferred from the well-established chemistry of enamines. Its ability to undergo α-alkylation and its potential as a substrate in the Pauson-Khand reaction highlight its utility in the construction of functionalized carbocycles and complex nitrogen-containing polycyclic systems. As research in this area progresses, it is anticipated that the full synthetic potential of N-methylcyclopent-3-enamine will be realized, providing new avenues for the development of novel pharmaceuticals and other valuable chemical entities.

References

- Pauson, P. L., & Khand, I. U. (1977). The Pauson-Khand Reaction. Annals of the New York Academy of Sciences, 295(1), 2-14.

-

PubChem. (n.d.). 3-Methylcyclopentan-1-amine hydrochloride. Retrieved from [Link]

-

Wikipedia. (n.d.). Pauson–Khand reaction. Retrieved from [Link]

- de Meijere, A., & Kozhushkov, S. I. (2000). The Pauson-Khand Reaction. In Modern Carbonyl Olefination (pp. 225-266). Wiley-VCH Verlag GmbH.

- Brummond, K. M. (2005). The Intermolecular Pauson–Khand Reaction.

- Gibson, S. E., & Mainolfi, N. (2005). The Pauson–Khand reaction.

-

IJCRT. (n.d.). Synthesis and Characterization of (Z)-3- cyclopentyl-N-((1-methyl-1H-indol-3- yl)methylene)propan-1-amine. Retrieved from [Link]

-

PubChemLite. (n.d.). N-methylcyclopent-3-en-1-amine hydrochloride. Retrieved from [Link]

-

University of Wisconsin-Platteville. (n.d.). IR: amines. Retrieved from [Link]

-

PubChem. (n.d.). 3-Methylcyclopent-3-en-1-amine. Retrieved from [Link]

-

Jasperse, C. (n.d.). Reactions of Amines. Retrieved from [Link]

- de Meijere, A., & Kozhushkov, S. I. (2018). Facile Syntheses of Aminocyclopropanes: N,N-Dibenzyl-N-(2-ethenylcyclopropyl)amine [Benzenemethanamine, N-(2-ethenylcyclopropyl)-N-(phenylmethyl)-]. Organic Syntheses, 95, 289-309.

-

Spectroscopy Online. (2019, May 1). Organic Nitrogen Compounds III: Secondary and Tertiary Amines. Retrieved from [Link]

- Eisenberg, D., & Seebach, D. (1983). First Direct Synthesis of Optically Active 3-Methylcyclopentene. Helvetica Chimica Acta, 66(7), 2269-2272.

-

University of Calgary. (n.d.). Ch22: Alkylation of Amines. Retrieved from [Link]

-

LibreTexts. (2025, February 24). 24.7: Reactions of Amines. Retrieved from [Link]

-

Michigan State University. (n.d.). Amine Reactivity. Retrieved from [Link]

-

NIST. (n.d.). Cyclopentene, 3-methyl-. Retrieved from [Link]

-

Chemistry Steps. (2020, April 15). Preparation of Amines. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Synthesis of cyclopentenones. Retrieved from [Link]

-

NIST. (n.d.). Cyclopentene, 3-methyl-. Retrieved from [Link]

-

NIST. (n.d.). 2-Cyclopenten-1-one, 3-(1-methylethyl)-. Retrieved from [Link]

-

NIST. (n.d.). Cyclopentane, methyl-. Retrieved from [Link]

-

PubChem. (n.d.). 1-Methylcyclopent-3-en-1-ol. Retrieved from [Link]

Sources

- 1. N-methylcyclopent-3-en-1-amine hydrochloride 95% | CAS: 1333221-05-8 | AChemBlock [achemblock.com]

- 2. 1333221-05-8|N-Methylcyclopent-3-en-1-amine hydrochloride|BLD Pharm [bldpharm.com]

- 3. PubChemLite - N-methylcyclopent-3-en-1-amine hydrochloride (C6H11N) [pubchemlite.lcsb.uni.lu]

- 4. orgchemboulder.com [orgchemboulder.com]

- 5. spectroscopyonline.com [spectroscopyonline.com]

- 6. 3-Methylcyclopent-3-en-1-amine | C6H11N | CID 23117804 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. Amine Reactivity [www2.chemistry.msu.edu]

- 9. Preparation of Amines - Chemistry Steps [chemistrysteps.com]

- 10. Pauson–Khand reaction - Wikipedia [en.wikipedia.org]

- 11. 3-Methylcyclopentan-1-amine hydrochloride | C6H14ClN | CID 21530113 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. 3-Methylcyclopentan-1-amine hydrochloride | 226548-99-8 [sigmaaldrich.com]

- 13. enamine.enamine.net [enamine.enamine.net]

N-Methylcyclopent-3-en-1-amine: Structural Dynamics, Synthesis, and Applications in Modern Medicinal Chemistry

Executive Summary

In the contemporary landscape of drug discovery, the strategic incorporation of sp³-enriched, conformationally restricted scaffolds is critical for optimizing pharmacokinetic profiles and target binding affinity. N-methylcyclopent-3-en-1-amine has emerged as a highly versatile secondary amine building block. By bridging the gap between planar aromatic systems and fully saturated heterocycles, this cyclopentene derivative offers unique spatial vectors for structure-activity relationship (SAR) exploration. This whitepaper provides an in-depth technical analysis of its physicochemical properties, details a self-validating synthetic methodology, and outlines its utility in late-stage functionalization.

Physicochemical Profiling & Structural Dynamics

The molecular architecture of N-methylcyclopent-3-en-1-amine consists of a five-membered carbocycle containing an isolated double bond at the 3-position, with a secondary N-methylamine group at the 1-position. This structural motif provides a rigidified conformation compared to acyclic aliphatic amines, while the endocyclic alkene serves as a bioisosteric replacement for the piperidine or pyrrolidine rings commonly found in active pharmaceutical ingredients (APIs).

Table 1: Quantitative Physicochemical and Identification Data

| Property | Value |

| IUPAC Name | N-methylcyclopent-3-en-1-amine |

| CAS Number (Free Base) | 741290-09-5 [1] |

| CAS Number (HCl Salt) | 1333221-05-8 [1] |

| Molecular Formula | C₆H₁₁N |

| Molecular Weight (Free Base) | 97.16 g/mol |

| Molecular Weight (HCl Salt) | 133.62 g/mol |

| SMILES | CNC1CC=CC1 |

| InChIKey | VFSJDHDSAIQLMF-UHFFFAOYSA-N |

Note: The free base is a volatile liquid at room temperature; therefore, it is predominantly synthesized, stored, and utilized as the hydrochloride (HCl) salt to ensure bench stability and precise stoichiometric handling.

Synthetic Methodologies & Mechanistic Pathways

The most scalable and atom-economical route to N-methylcyclopent-3-en-1-amine is the direct reductive amination of cyclopent-3-en-1-one using methylamine.

Mechanistic Causality: The Role of NaBH(OAc)₃

The selection of the reducing agent is the most critical parameter in this workflow. While sodium borohydride (NaBH₄) is a standard reductant, it is overly reactive and will prematurely reduce the starting ketone to cyclopent-3-en-1-ol. To achieve chemoselectivity, sodium triacetoxyborohydride (NaBH(OAc)₃) is employed [2].

The causality behind this choice lies in the electron-withdrawing nature of the three acetoxy ligands. These groups pull electron density away from the central boron atom, significantly reducing its nucleophilicity. Consequently, NaBH(OAc)₃ reacts at a negligible rate with the neutral ketone. However, once the ketone condenses with methylamine to form a transient, positively charged iminium ion , the heightened electrophilicity of this intermediate allows for rapid and selective hydride transfer [3]. This thermodynamic differential drives the reaction exclusively toward the desired amine.

Mechanistic pathway of the direct reductive amination using NaBH(OAc)3.

Standard Operating Procedure (SOP): Reductive Amination Protocol

To ensure high yield and purity, the following protocol is designed as a self-validating system . Each phase includes an analytical checkpoint to confirm the reaction trajectory before proceeding.

Reagents Required:

-

Cyclopent-3-en-1-one (1.0 equiv)

-

Methylamine (2.0 equiv, 33% w/w solution in absolute ethanol)

-

Sodium triacetoxyborohydride, NaBH(OAc)₃ (1.5 equiv)

-

Glacial acetic acid (catalytic, to adjust pH to ~5.5)

-

1,2-Dichloroethane (DCE) (Solvent, 0.2 M)

Step-by-Step Workflow:

-

Iminium Condensation (Validation Checkpoint 1):

-

Dissolve cyclopent-3-en-1-one in anhydrous DCE under an inert nitrogen atmosphere.

-

Add the methylamine solution dropwise at 0 °C, followed by a catalytic amount of glacial acetic acid.

-

Self-Validation: Stir the mixture at room temperature for 1–2 hours. Do not add the reductant yet. Withdraw a 10 µL aliquot, dilute in methanol, and analyze via LC-MS or TLC (KMnO₄ stain). Proceed to Step 2 only when the ketone peak is completely consumed, confirming full conversion to the iminium intermediate.

-

-

Selective Hydride Reduction:

-

Cool the reaction vessel back to 0 °C to mitigate the exothermic nature of the reduction.

-

Add NaBH(OAc)₃ portion-wise over 30 minutes.

-

Allow the reaction to warm to ambient temperature and stir for 12 hours.

-

-

Quench and Extraction:

-

Quench the reaction by slowly adding saturated aqueous NaHCO₃ until gas evolution (CO₂) ceases. This neutralizes the acetic acid and hydrolyzes any unreacted borohydride.

-

Extract the aqueous layer three times with dichloromethane (DCM). Dry the combined organic layers over anhydrous Na₂SO₄ and concentrate under reduced pressure (keep the water bath below 30 °C to prevent volatilization of the free base).

-

-

Salt Formation (Validation Checkpoint 2):

-

Self-Validation: To isolate the product and validate the presence of the basic amine, dissolve the crude oily residue in anhydrous diethyl ether.

-

Add 2.0 M HCl in diethyl ether dropwise at 0 °C. The immediate precipitation of a white crystalline solid (N-methylcyclopent-3-en-1-amine hydrochloride) visually validates the successful formation of the amine.

-

Filter the precipitate, wash with cold ether, and dry under high vacuum.

-

Applications in Drug Development & Medicinal Chemistry

The strategic value of N-methylcyclopent-3-en-1-amine lies in its dual functionality: the secondary amine acts as an anchor for scaffold integration, while the alkene serves as a canvas for divergent late-stage functionalization.

Bioisosterism and Conformational Restriction

In lead optimization, replacing a highly flexible N-methylalkyl chain with a cyclopentene ring restricts the spatial orientation of the nitrogen lone pair. This entropic pre-organization often leads to enhanced target affinity by reducing the energetic penalty of binding. Furthermore, compared to a fully saturated cyclopentane, the sp² carbons of the alkene flatten one side of the ring, subtly altering the three-dimensional vector of attached pharmacophores.

Divergent Late-Stage Functionalization

The isolated double bond is orthogonal to standard amide coupling conditions, allowing the secondary amine to be acylated or alkylated first. Subsequently, the alkene can be manipulated to generate novel sp³-rich architectures:

-

Epoxidation: Treatment with m-CPBA yields an epoxide, which can undergo regioselective ring-opening with various nucleophiles to generate trans-amino alcohols.

-

Dihydroxylation: Upjohn conditions (OsO₄, NMO) convert the alkene into a cis-diol, drastically reducing the LogP and increasing the Topological Polar Surface Area (TPSA) to improve aqueous solubility.

-

Cross-Coupling: The alkene can participate in palladium-catalyzed Heck reactions to append aryl or heteroaryl groups directly to the carbocycle.

Divergent late-stage functionalization workflow for N-methylcyclopent-3-en-1-amine.

References

-

Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures". The Journal of Organic Chemistry, 61(11), 3849-3862. Available at:[Link]

-

Master Organic Chemistry. "Reductive Amination, and How It Works". Master Organic Chemistry. Available at:[Link]

Technical Whitepaper: N-Methylcyclopent-3-enamine – Molecular Profiling, Synthesis, and Applications in LNP Development

Executive Summary

N-Methylcyclopent-3-enamine is a highly specialized secondary amine that serves as a critical synthetic building block in modern pharmaceutical chemistry. Its primary application lies in the development of advanced ionizable lipids for Lipid Nanoparticles (LNPs), the delivery vehicles behind breakthrough mRNA vaccines and RNA interference (RNAi) therapeutics[1]. This whitepaper provides an in-depth technical analysis of its physicochemical properties, details a field-proven and self-validating synthetic protocol, and explains the mechanistic causality behind its integration into drug delivery systems.

Physicochemical Profiling & Structural Analysis

N-Methylcyclopent-3-enamine features a rigid five-membered carbocycle with an isolated double bond at the 3-position, substituted at the 1-position with an N-methylamino group. In its free base form, it is a reactive liquid. To prevent oxidative degradation and facilitate long-term storage, it is frequently synthesized and handled as a crystalline hydrochloride salt[2].

The structural rigidity imparted by the cyclopentene ring is not merely a geometric feature; it is a functional asset that subtly shifts the pKa of downstream tertiary amine lipids, optimizing them for endosomal escape[3].

Quantitative Molecular Data

The following table summarizes the core quantitative properties of both the free base and its stabilized salt form[2],[4].

| Property | Free Base | Hydrochloride Salt |

| CAS Number | 741290-09-5 | N/A (Salt Specific) |

| Chemical Formula | C6H11N | C6H12ClN |

| Molecular Weight | 97.16 g/mol | 133.62 g/mol |

| Physical State | Liquid (Volatile) | Solid (Crystalline) |

| Primary Utility | Active Nucleophile for Synthesis | Stable Storage & Transport |

Chemical Synthesis & Mechanistic Pathway

As a Senior Application Scientist, I frequently encounter challenges in the synthesis of secondary amines. Traditional alkylation of primary amines often suffers from poor selectivity, leading to over-alkylation and the formation of unwanted tertiary amines. To circumvent this, the industry standard relies on a highly efficient reductive amination strategy utilizing a tert-butyloxycarbonyl (Boc) protecting group[3].

Mechanistic Causality

The protocol below utilizes Lithium Aluminum Hydride (LiAlH4) to reduce t-butyl 3-cyclopentenylcarbamate[3]. The causality behind selecting LiAlH4 over milder reducing agents lies in its dual-action capability: it simultaneously cleaves the carbamate C-O bond and reduces the resulting intermediate directly to an N-methyl group. This one-pot transformation ensures exclusive formation of the secondary amine. Crucially, the isolated alkene at the 3-position remains completely unreactive to hydride reduction, preserving the ring's unsaturation[3].

Experimental Protocol: Synthesis of N-methylcyclopent-3-enamine

Reference Protocol adapted from Arbutus Biopharma LNP patent literature[3],[5].

-

System Preparation: Flame-dry a 500 mL multineck round-bottom flask equipped with a magnetic stir bar, reflux condenser, and addition funnel. Purge the system with argon or nitrogen to establish a strictly anhydrous environment.

-

Reagent Suspension: Suspend LiAlH4 (3.74 g, 0.0985 mol, 2.0 eq) in 200 mL of anhydrous Tetrahydrofuran (THF) and cool the mixture to 0 °C using an ice bath[3].

-

Causality: THF acts as an aprotic coordinating solvent that stabilizes the lithium ion, enhancing hydride nucleophilicity. The 0 °C environment safely dissipates the highly exothermic initial reaction.

-

-

Substrate Addition: Dissolve t-butyl 3-cyclopentenylcarbamate (10.0 g, 0.0492 mol, 1.0 eq) in 70 mL of anhydrous THF. Add this solution dropwise to the stirred LiAlH4 suspension over 30 minutes[3].

-

Reflux & Reduction: Remove the ice bath, allow the reaction mixture to warm to room temperature, and then heat to reflux for 4 hours[3].

-

Causality: Thermal energy is required to drive the final hydride transfer to the iminium intermediate, completing the reduction to the methyl group.

-

-

Self-Validating Workup (Fieser Method): Cool the reaction to 0 °C. Quench by sequentially adding 3.74 mL H2O, 3.74 mL 15% NaOH (aq), and 11.2 mL H2O.

-

Causality: This specific stoichiometric quenching is a self-validating step. If executed correctly, it traps aluminum byproducts as a dense, granular white precipitate rather than an unfilterable emulsion. Filter the mixture through a Celite pad, wash with diethyl ether, and concentrate the filtrate under reduced pressure to yield the pure free base.

-

Workflow for the LiAlH4-mediated reduction of Boc-protected cyclopentenylamine.

Application in LNP Development

The secondary amine functionality of N-methylcyclopent-3-enamine makes it a premier nucleophile for synthesizing tertiary amine-based ionizable lipids[5].

In LNP formulation, the lipid must maintain a neutral charge at physiological pH (7.4) to minimize systemic toxicity, but rapidly become protonated at endosomal pH (~5.5). This protonation triggers a membrane fusion event that releases the encapsulated RNA into the cytoplasm[6]. By reacting N-methylcyclopent-3-enamine with lipid epoxides or alkyl bromides (e.g., linoleyl derivatives), chemists append hydrophobic tails to the headgroup[5]. The rigid cyclopentene ring restricts the conformational flexibility of the resulting headgroup, subtly tuning the pKa of the tertiary amine into the optimal "Goldilocks" zone (6.0 - 6.5) required for maximum in vivo efficacy[7].

Integration of N-methylcyclopent-3-enamine into the LNP manufacturing pipeline.

Analytical Characterization & Validation

To ensure the trustworthiness and scientific integrity of the synthesized batch, the product must be validated through orthogonal analytical techniques before downstream lipid synthesis:

-

1H NMR (CDCl3): The spectrum must confirm the presence of the alkene protons (multiplet at ~5.7 ppm) and the N-methyl singlet (~2.4 ppm). Crucially, the disappearance of the bulky tert-butyl singlet (~1.4 ppm) from the starting material acts as a definitive marker of complete reduction.

-

LC-MS: Positive electrospray ionization (ESI+) of the free base should yield an [M+H]+ peak at m/z 98.1. If the product was converted to the hydrochloride salt (MW 133.62 g/mol )[2], a silver nitrate (AgNO3) titration should be performed to quantify chloride content and confirm 1:1 stoichiometry.

References

-

Title: Product List Shiratori Pharmaceutical Co., Ltd. (Compound Properties) Source: Shiratori Pharmaceutical Co., Ltd. URL: [Link]

-

Title: N-methylcyclopent-3-enamine (CAS 741290-09-5) Source: ChemSrc Database URL: [Link]

- Title: Compositions for nucleic acid delivery (AU2010328336B2)

Sources

- 1. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 2. Product List Shiratori Pharmaceutical Co., Ltd. [shiratori-pharm.co.jp]

- 3. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 4. CAS#:488824-02-8 | (2,6,6-Trimethyl-5,8-dihydropyrano[4,5]thieno[1,2-c]pyrimidin-4-yl)diazane | Chemsrc [chemsrc.com]

- 5. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 6. US20190336452A1 - Stabilized formulations of lipid nanoparticles - Google Patents [patents.google.com]

- 7. EP3590949B1 - Ribonucleic acids containing n1-methyl-pseudouracils and uses thereof - Google Patents [patents.google.com]

Comparative Analysis: N-methylcyclopent-3-en-1-amine vs. N,N-dimethyl-3-cyclopenten-1-amine

Executive Summary

This technical guide analyzes two critical carbocyclic amine intermediates: N-methylcyclopent-3-en-1-amine (Secondary Amine) and N,N-dimethyl-3-cyclopenten-1-amine (Tertiary Amine). While often conflated due to nomenclature variations (e.g., the user's reference to "enamine"), these compounds are distinct homoallylic amines . They serve as high-value scaffolds in medicinal chemistry, offering conformational restriction that mimics the transition states of bioactive peptides and neurotransmitters.

Core Distinction:

-

N-methyl derivative (2°): A versatile intermediate used for further functionalization (acylation, alkylation) to build complex pharmacophores (e.g., CCR2 antagonists).

-

N,N-dimethyl derivative (3°): Typically a terminal pharmacophore or "cap," utilized to modulate solubility, basicity (pKa), and hERG channel interactions.

Part 1: Structural & Physicochemical Profiling[1]

The "enamine" nomenclature in the topic title ("N-methylcyclopent-3-enamine") technically refers to a structure where the nitrogen is conjugated to the double bond (

Comparative Properties Table

| Feature | N-methylcyclopent-3-en-1-amine | N,N-dimethyl-3-cyclopenten-1-amine |

| Structure Type | Secondary Amine (2°) | Tertiary Amine (3°) |

| CAS Number | 1333221-05-8 (HCl salt) | 220247-88-1 |

| Molecular Weight | 97.16 g/mol (Free base) | 111.19 g/mol |

| H-Bond Donors | 1 (NH) | 0 |

| Boiling Point (Est.) | ~135-140°C (Higher due to H-bonding) | ~120-125°C |

| pKa (Conj. Acid) | ~10.5 | ~9.8 (Steric hindrance lowers solvation) |

| Synthetic Utility | High: Nucleophilic handle for coupling. | Moderate: Proton sponge / Ligand. |

| Stability Risk | High: Prone to oxidation & isomerization. | Moderate: Stable against oxidation. |

Part 2: Synthetic Pathways & Causality

The synthesis of these scaffolds is non-trivial due to the thermodynamic instability of the 3-cyclopentenone precursor and the risk of double-bond migration.

Primary Route: Reductive Amination

The most robust method involves the reductive amination of 3-cyclopenten-1-one .

-

Mechanism: Formation of an imine (for the 2° amine) or iminium ion (for the 3° amine), followed by selective hydride reduction.

-

Critical Choice: Sodium Triacetoxyborohydride (STAB) is preferred over NaBH₄.

-

Reasoning: STAB is milder and does not reduce the electron-rich cyclopentene double bond, whereas stronger reducing agents might yield the saturated cyclopentylamine.

-

Visualization of Synthesis Workflow

Figure 1: Divergent reductive amination pathways. STAB ensures chemoselectivity, preserving the C3-C4 alkene.

Part 3: Stability & The "Enamine" Trap

A frequent failure mode in working with these compounds is isomerization .

Thermodynamic Migration

Under acidic conditions or high heat, the double bond at C3 can migrate into conjugation with the nitrogen (C1), forming the true enamine (1-cyclopenten-1-amine derivative).

-

The Homoallylic Amine (Target): Kinetically formed, stable at neutral pH.

-

The Enamine (Impurity): Thermodynamically favored due to conjugation (

), but extremely sensitive to hydrolysis.

Protocol Implication: Avoid strong acid workups or prolonged heating. Store as HCl salts, which lock the nitrogen lone pair and prevent it from catalyzing the isomerization.

Figure 2: Degradation pathway. The target homoallylic amine can isomerize to a reactive enamine, leading to hydrolysis.

Part 4: Applications in Drug Discovery[2][3][4]

Bioisosterism

The cyclopentene ring acts as a conformational lock .

-

vs. Linear Amines: Reduces entropic penalty upon binding to receptors.

-

vs. Pyrrolidines: The cyclopentene is carbocyclic (lipophilic), altering LogP and blood-brain barrier (BBB) permeability compared to the heterocyclic pyrrolidine.

Case Study: CCR2 Antagonists

Research into chemokine receptor antagonists (e.g., for rheumatoid arthritis) has utilized the 1,3-disubstituted cyclopentane/ene scaffold. The N-methyl amine moiety serves as a critical attachment point for benzyl or heterocycle pharmacophores, where the specific stereochemistry (cis/trans) dictates potency [1].

Part 5: Experimental Protocols

Protocol A: Synthesis of N,N-dimethyl-3-cyclopenten-1-amine (Reductive Amination)

Objective: Selective amination without reducing the alkene.

Reagents:

-

3-Cyclopenten-1-one (1.0 eq)

-

Dimethylamine (2.0 M in THF, 1.2 eq)

-

Sodium Triacetoxyborohydride (STAB) (1.4 eq)

-

Acetic Acid (1.0 eq)

-

Solvent: 1,2-Dichloroethane (DCE) or THF.

Step-by-Step:

-

Imine Formation: In a flame-dried flask under Argon, dissolve 3-cyclopenten-1-one in DCE. Add Dimethylamine and Acetic Acid. Stir at 0°C for 30 mins.

-

Why: Acetic acid catalyzes iminium formation; 0°C prevents polymerization of the ketone.

-

-

Reduction: Add STAB portion-wise over 15 minutes. Allow to warm to Room Temperature (RT) and stir for 12 hours.

-

Control: Monitor by TLC (stain with Ninhydrin or KMnO4).

-

-

Quench: Quench with saturated aqueous NaHCO3. Stir vigorously until gas evolution ceases.

-

Extraction: Extract with DCM (3x). Combine organics.

-

Acid-Base Purification (Crucial):

-

Extract the organic layer with 1M HCl (pulls amine into aqueous phase).

-

Wash the aqueous acidic layer with ether (removes non-basic impurities).

-

Basify aqueous layer to pH > 12 with 4M NaOH.

-

Extract back into DCM.

-

-

Isolation: Dry over Na2SO4, filter, and concentrate carefully (product is volatile).

-

Storage: Convert to HCl salt immediately for long-term stability using 2M HCl in ether.

Protocol B: Handling N-methylcyclopent-3-en-1-amine

-

Reactivity: This secondary amine is a nucleophile.[1] If using it as an intermediate (e.g., amide coupling), use non-nucleophilic bases (DIPEA) to scavenge acid.

-

Safety: Both amines are likely volatile and skin irritants. Handle in a fume hood.

References

-

Yang, L., et al. (2007).[2] "Discovery of 3-piperidinyl-1-cyclopentanecarboxamide as a novel scaffold for highly potent CC chemokine receptor 2 antagonists."[2] Journal of Medicinal Chemistry. Link

-

Abdel-Magid, A. F., et al. (1996). "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." Journal of Organic Chemistry. Link

-

National Center for Biotechnology Information. (2025). "PubChem Compound Summary for CID 220247-88-1, N,N-Dimethyl-3-cyclopenten-1-amine." Link

- Trost, B. M. (2004). "Pd-Catalyzed Allylic Alkylation: A versatile strategy for the synthesis of cyclopentanoids." Chemical Reviews. (Contextual grounding for allylic substitution routes).

Sources

Strategic Sourcing & Technical Profile: N-Methylcyclopent-3-en-1-amine Hydrochloride

Topic: Content Type: In-depth Technical Guide Audience: Researchers, Medicinal Chemists, and Sourcing Managers

Executive Summary

N-Methylcyclopent-3-en-1-amine hydrochloride (CAS: 1333221-05-8) is a specialized secondary amine building block used primarily in the synthesis of pharmaceutical scaffolds requiring a constrained, unsaturated pyrrolidine-like mimic or a specific cyclopentenyl linker.[1] Its utility lies in the preservation of the C3=C4 double bond, which offers a handle for further functionalization (e.g., epoxidation, dihydroxylation) or rigidifies the aliphatic ring to control pharmacophore vectors.

However, sourcing this compound presents specific technical challenges:

-

Isomeric Purity: Risk of double-bond migration to the thermodynamically favored conjugated positions (enamine formation) or position 1.

-

Salt Stoichiometry: Variability in HCl stoichiometry (mono- vs. hemi-hydrochloride) affecting molecular weight calculations.

-

Supply Chain Opacity: Many "suppliers" are aggregators; few possess the validated synthetic route to guarantee the position of the alkene.

This guide provides a validated sourcing strategy, technical profiling, and self-validating quality control protocols.

Chemical Identity & Physical Profile[2][3][4][5][6]

| Property | Data |

| Chemical Name | N-Methylcyclopent-3-en-1-amine hydrochloride |

| CAS Number | 1333221-05-8 |

| Synonyms | N-Methyl-3-cyclopenten-1-amine HCl; 3-Cyclopenten-1-amine, N-methyl-, hydrochloride |

| Molecular Formula | C₆H₁₁N[2][3] · HCl |

| Molecular Weight | 133.62 g/mol |

| Physical State | White to off-white hygroscopic solid |

| Solubility | High in Water, MeOH, DMSO; Low in DCM, Et₂O |

| Key Structural Feature | Isolated alkene at C3-C4; Secondary amine at C1 |

Strategic Sourcing Landscape

The market for N-methylcyclopent-3-en-1-amine HCl is bifurcated between high-volume catalog distributors and specialized synthesis boutiques.

Supplier Tiering

-

Tier 1: Primary Manufacturers (Synthesis Capability)

-

Characteristics: Validated internal routes (usually Curtius rearrangement), comprehensive CoA including 2D-NMR.

-

Recommended For: GMP scale-up, critical SAR studies.

-

Examples:Enamine (Ukraine/Latvia), WuXi AppTec (China - Custom Synthesis), Aurora Fine Chemicals (Austria).

-

Note: Enamine is often the original source for many catalog resellers regarding unique aliphatic amines.

-

-

Tier 2: Catalog Distributors (Stock & Ship)

-

Characteristics: Aggregators holding small stock. Risk of batch-to-batch variability.

-

Recommended For: HTS screening, non-critical intermediates.

-

Examples:BLD Pharm , AChemBlock , Sigma-Aldrich (often resells Enamine or similar stocks).

-

The "Saturated Impurity" Trap

A common sourcing failure occurs when vendors supply the saturated analog (N-methylcyclopentanamine, CAS 75098-42-9) due to over-reduction during synthesis or mislabeling.

-

Red Flag: If the CoA shows a clean singlet at ~1.5 ppm in ¹H NMR (indicating saturated ring protons) and lacks the alkene signal at ~5.7 ppm.

Technical Integrity: Synthesis & Impurity Profiling

To validate a supplier, one must understand the synthetic origin. The highest purity material is typically derived from 3-cyclopentene-1-carboxylic acid via a Curtius rearrangement, rather than direct amination of unstable ketones.

Validated Synthesis Pathway (Curtius Route)

This route preserves the double bond position, avoiding the migration issues seen in reductive amination of conjugated enones.

Caption: Validated Curtius Rearrangement pathway minimizing double-bond migration risks.

Critical Impurities

-

Cyclopent-2-enamine: Isomerization product. Detected by shift in alkene protons in NMR.

-

Dicyclopentenylamine: Dimer formation during the methylation step if stoichiometry is uncontrolled.

-

Residual Solvents: THF or Toluene often trapped in the HCl salt lattice.

Trustworthiness: Self-Validating Quality Control

Do not rely solely on the vendor's Certificate of Analysis (CoA). Perform the following "Self-Validating" protocol upon receipt.

¹H NMR Identity Check (D₂O or DMSO-d₆)

The proton NMR provides a definitive fingerprint.

| Signal (ppm) | Multiplicity | Integration | Assignment | Causality/Check |

| 5.75 - 5.85 | Singlet (broad) | 2H | C3-H, C4-H (Alkene) | CRITICAL: Absence indicates saturation. Splitting indicates migration to C2. |

| 3.80 - 3.95 | Multiplet | 1H | C1-H (Methine) | Shift confirms amine attachment. |

| 2.60 - 2.75 | Singlet | 3H | N-CH₃ | Confirms methylation. |

| 2.30 - 2.80 | Multiplet | 4H | C2-H₂, C5-H₂ | Ring methylenes. |

Chloride Content Titration

To verify the salt form (Mono-HCl vs. Hemi-HCl), perform an argentometric titration with AgNO₃.

-

Target: ~26.5% Chloride by weight for Mono-HCl (MW 133.62).

-

Why: Incorrect salt stoichiometry leads to gross errors in molarity calculations for downstream reactions.

Handling & Stability

-

Hygroscopicity: The HCl salt is hygroscopic. It must be stored in a desiccator at -20°C.

-

Free-Basing Caution: When converting to the free base for reaction, do not store the free amine. Secondary allylic/homoallylic amines are prone to oxidation and polymerization. Generate the free base in situ using a mild base (e.g., DIPEA or K₂CO₃) immediately prior to use.

Sourcing Workflow Diagram

Follow this logic flow to approve a new batch of material.

Caption: Step-by-step decision matrix for sourcing and validating N-methylcyclopent-3-en-1-amine HCl.

References

-

BLD Pharm. Product Datasheet: N-Methylcyclopent-3-en-1-amine hydrochloride (CAS 1333221-05-8). Retrieved from

-

AChemBlock. Catalog Entry: N-methylcyclopent-3-en-1-amine hydrochloride.[1][4] Retrieved from

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 23117804, 3-Methylcyclopent-3-en-1-amine (Parent Amine). Retrieved from

-

BenchChem. Comparative Guide to the Synthesis of Cyclopent-3-ene-1-carbonyl chloride. (Contextual reference for starting material synthesis). Retrieved from

-

Enamine. Building Blocks Catalog: Aliphatic Amines. (Primary source for synthesis capability). Retrieved from

Sources

- 1. 1333221-05-8|N-Methylcyclopent-3-en-1-amine hydrochloride|BLD Pharm [bldpharm.com]

- 2. N-methylcyclopentanamine hydrochloride | C6H14ClN | CID 43810760 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. PubChemLite - N-methylcyclopent-3-en-1-amine hydrochloride (C6H11N) [pubchemlite.lcsb.uni.lu]

- 4. N-methylcyclopent-3-en-1-amine hydrochloride 95% | CAS: 1333221-05-8 | AChemBlock [achemblock.com]

Architects of 3D Space: A Technical Guide to Novel Cyclic Enamine Building Blocks

Topic: Novel Cyclic Enamine Building Blocks for Drug Discovery Content Type: Technical Whitepaper Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Leads

Executive Summary: The Escape from "Flatland"

In modern drug discovery, the saturation of

Unlike traditional flat aromatics, these building blocks offer a kinetically amphiphilic platform: they possess nucleophilic

The Stability Paradox: Ene-Carbamates vs. Enamines

Expertise & Experience: A common failure mode in early-stage discovery is the attempted isolation of "naked"

The Solution: The industry standard for stable building blocks is the cyclic ene-carbamate (or enamide).[2] By placing an electron-withdrawing group (EWG) such as Boc, Cbz, or Fmoc on the nitrogen, the lone pair availability is modulated. This reduces the propensity for hydrolysis while retaining sufficient electron density at the

| Feature | ||

| Nitrogen Hybridization | Strictly | |

| Hydrolysis Risk | High (Minutes to Hours) | Low (Weeks to Months) |

| Storage | In situ generation required | Isolable solid/oil |

| Reactivity | High Nucleophile | Moderate Nucleophile / Electrophile Precursor |

Strategic Synthesis: The Electrochemical Renaissance

While partial reduction of pyridines is a classical route, it often suffers from over-reduction or regioselectivity issues. The modern, scalable approach relies on the Shono Oxidation , an electrochemical method that converts saturated cyclic amines into functionalized enamines.

Mechanism of Action

The Shono oxidation generates an

Visualization: The Shono-Enamine Workflow

The following diagram illustrates the conversion of a saturated piperidine to a functionalized drug scaffold via the enamine intermediate.

Caption: Electrochemical generation of cyclic enamine building blocks and their divergence into 3D drug scaffolds.

Experimental Protocol: Synthesis of -Boc-1,2,3,4-Tetrahydropyridine

Self-Validating System: This protocol includes in-process controls (IPC) to ensure the oxidation state is achieved before proceeding.

Phase 1: Anodic Oxidation (Shono Type)[2]

-

Substrate:

-Boc-piperidine (10 mmol). -

Electrolyte: Et

NOTs (0.1 M) in MeOH. -

Setup: Undivided cell, Carbon rod electrodes (Anode/Cathode).

-

Conditions: Constant current (

), 2.2–2.5 F/mol charge passed. Cool to 0°C.[1][2] -

IPC (Validation): Monitor by TLC (Stain: Ninhydrin or PMA).[1][2] The starting material (

in 4:1 Hex/EtOAc) should disappear, replaced by the methoxy-acetal ( -

Workup: Concentrate MeOH, suspend in Et

O, filter off electrolyte salts.

Phase 2: Elimination to Enamine

-

Reagent: Dissolve the crude methoxy-acetal in Toluene. Add catalytic NH

Cl or Camphorsulfonic acid (CSA).[1][2] -

Reaction: Heat to reflux with a Dean-Stark trap or molecular sieves to remove MeOH.[1][2]

-

Validation:

H NMR is the gold standard here.[1][2]

Applications in Medicinal Chemistry

Once isolated, these cyclic enamines serve as versatile "chameleons" for late-stage functionalization.[1][2]

Regioselective Functionalization Map

The cyclic enamine allows for orthogonal functionalization at the

Caption: Divergent synthesis pathways from a single cyclic enamine building block.

Key Reaction: C-H Arylation

Recent advances allow for the direct

References

-

Stahl, S. S., et al. Electrochemical Functional-Group-Tolerant Shono-Type Oxidation of Cyclic Carbamates. [Link]

-

Laughlin, S. T., et al. Inexpensive multigram-scale synthesis of cyclic enamines and 3-N spirocyclopropyl systems. [Link]

-

Shi, Z., et al. Direct alkenyl C–H functionalization of cyclic enamines with carboxylic acids via Rh catalysis. [Link][4]

Sources

- 1. Cyclic 1,2-Diamine Scaffolds - Enamine [enamine.net]

- 2. Cyclic Sulfonamides for Drug Design - Enamine [enamine.net]

- 3. Shono Oxidation | Chem-Station Int. Ed. [en.chem-station.com]

- 4. Direct alkenyl C–H functionalization of cyclic enamines with carboxylic acids via Rh catalysis assisted by hydrogen bonding - Organic Chemistry Frontiers (RSC Publishing) DOI:10.1039/C4QO00074A [pubs.rsc.org]

Structural Informatics and Synthetic Methodologies of N-Methylcyclopent-3-en-1-amine: A Technical Guide for Medicinal Chemistry

Executive Summary

As a Senior Application Scientist in early-stage drug discovery, I frequently evaluate building blocks that can fine-tune the pharmacokinetic (PK) and pharmacodynamic (PD) profiles of lead compounds. N-methylcyclopent-3-en-1-amine has emerged as a highly valuable, conformationally restricted secondary amine. By replacing highly flexible acyclic amines or metabolically susceptible saturated rings (like piperidines or pyrrolidines), the cyclopentene motif restricts the conformational space of the pharmacophore. This restriction can lock a drug molecule into its bioactive conformation, significantly reducing the entropic penalty upon target binding, while the double bond provides a synthetic handle for late-stage functionalization.

This whitepaper provides an authoritative breakdown of the structural informatics, mechanistic synthesis, and pharmacological utility of N-methylcyclopent-3-en-1-amine, designed to serve as a comprehensive reference for synthetic chemists and drug development professionals.

Chemical Identity & Structural Informatics

Accurate structural identification is the bedrock of reproducible medicinal chemistry. N-methylcyclopent-3-en-1-amine features a cyclopentene ring with a secondary amine at the C1 position. Notably, the molecule possesses a plane of symmetry passing through the C1 carbon and the midpoint of the C3-C4 double bond, rendering it an achiral (meso-like) structure.

The quantitative structural identifiers and physicochemical properties are summarized in Table 1, cross-referenced against verified chemical databases[1][2][3].

Table 1: Structural Informatics of N-methylcyclopent-3-en-1-amine

| Property | Value / Descriptor |

| IUPAC Name | N-methylcyclopent-3-en-1-amine |

| Molecular Formula | C6H11N |

| SMILES | CNC1CC=CC1 |

| InChI | InChI=1S/C6H11N/c1-7-6-4-2-3-5-6/h2-3,6-7H,4-5H2,1H3 |

| InChIKey | VFSJDHDSAIQLMF-UHFFFAOYSA-N |

| Monoisotopic Mass | 97.08915 Da |

| CAS Number (Free Base) | 741290-09-5 |

| CAS Number (HCl Salt) | 1333221-05-8 |

Mechanistic Synthesis Pathways

The synthesis of secondary amines often suffers from over-alkylation when utilizing direct alkylation methods (e.g., treating a primary amine with methyl iodide), which inevitably yields complex mixtures of secondary, tertiary, and quaternary ammonium salts.

To bypass this, the most robust and atom-economical approach for synthesizing N-methylcyclopent-3-en-1-amine is the direct reduction of its Boc-protected precursor, tert-butyl cyclopent-3-en-1-ylcarbamate, using Lithium Aluminum Hydride (LiAlH4)[4].

Mechanistic Causality: Why LiAlH4? The strong nucleophilic hydride attacks the carbonyl carbon of the carbamate. Following the expulsion of the tert-butoxide leaving group (which forms tert-butanol), the resulting iminium-like intermediate is rapidly reduced again by a second equivalent of hydride. This tandem deprotection-reduction sequence seamlessly converts the carbamate directly into an N-methyl group, ensuring 100% chemoselectivity for the secondary amine without the risk of over-alkylation.

Fig 1. Mechanistic workflow for the LiAlH4-mediated reduction of Boc-protected cyclopentenamine.

Experimental Protocol: Synthesis of N-Methylcyclopent-3-en-1-amine

The following protocol is a self-validating system adapted from established patent literature for synthesizing the target compound on a multigram scale[4].

Reagents & Equipment

-

tert-butyl cyclopent-3-en-1-ylcarbamate (1.0 equiv, e.g., 10 g, 49.2 mmol)

-

Lithium Aluminum Hydride (LiAlH4) (2.0 equiv, 3.74 g, 98.5 mmol)

-

Anhydrous Tetrahydrofuran (THF) (270 mL total)

-

Nitrogen/Argon manifold, reflux condenser, and mechanical stirrer.

Step-by-Step Methodology

-

Preparation of the Hydride Suspension: Suspend LiAlH4 (3.74 g) in anhydrous THF (200 mL) in a flame-dried round-bottom flask at 0 °C under a strict nitrogen atmosphere.

-

Causality: LiAlH4 reacts violently with moisture. The 0 °C environment mitigates the exothermic nature of the initial solvation and subsequent reaction.

-

-

Controlled Addition: Dissolve the tert-butyl cyclopent-3-en-1-ylcarbamate (10 g) in anhydrous THF (70 mL). Add this solution dropwise to the stirred LiAlH4 suspension over 30 minutes.

-

Validation Checkpoint: Evolution of hydrogen gas (bubbling) will occur. The dropwise rate must be controlled to prevent the THF from boiling over.

-

-

Reflux & Reduction: Once the addition is complete, remove the ice bath, allow the mixture to warm to room temperature, and then heat to reflux (approx. 66 °C) for 4 hours.

-

Causality: While deprotonation occurs at 0 °C, the cleavage of the C-O bond and full reduction to the methyl group requires the thermal energy of reflux conditions to overcome the activation barrier.

-

-

The Fieser Quench (Critical Safety & Isolation Step): Cool the reaction mixture back to 0 °C. Dilute with ether (optional, to reduce THF viscosity). Sequentially and very slowly add:

-

3.74 mL of distilled H2O.

-

3.74 mL of 15% aqueous NaOH.

-

11.22 mL of distilled H2O.

-

Causality: This exact volumetric ratio (

g LiAlH4 :

-

-

Filtration and Salt Formation: Filter the granular white salts through a pad of Celite. Wash the filter cake thoroughly with ethyl acetate or ether. Dry the combined organic filtrates over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

-

Validation Checkpoint: Analyze the crude oil via GC-MS. A distinct molecular ion peak at m/z 97.1 confirms the free base.

-

To improve shelf-stability, bubble anhydrous HCl gas through an ethereal solution of the crude product to precipitate N-methylcyclopent-3-en-1-amine hydrochloride as a white solid[3].

-

Application in Drug Development

In medicinal chemistry, N-methylcyclopent-3-en-1-amine is heavily utilized as a nucleophile in late-stage functionalization. Due to the secondary nature of the amine, it is sterically hindered compared to primary amines.

When coupling this amine to carboxylic acids to form amides—a common linkage in modern therapeutics, such as in the development of 5[5]—chemists must use highly efficient coupling reagents. The use of HATU paired with DIEA (N,N-Diisopropylethylamine) is the gold standard here. HATU generates an active HOAt ester that is highly reactive toward hindered secondary amines, ensuring rapid amide bond formation while suppressing the epimerization of the carboxylic acid partner.

Fig 2. Synthetic divergence of N-methylcyclopent-3-en-1-amine in medicinal chemistry.

References

- Title: N-methylcyclopent-3-en-1-amine hydrochloride (C6H11N)

- Source: sigmaaldrich.

- Source: achemblock.

- Title: Application No. AU 2010328336 B2 - STANDARD PATENT (Synthesis Protocol)

- Source: google.com (Google Patents)

Sources

- 1. PubChemLite - N-methylcyclopent-3-en-1-amine hydrochloride (C6H11N) [pubchemlite.lcsb.uni.lu]

- 2. N-methylcyclopent-3-en-1-amine | 741290-09-5 [sigmaaldrich.com]

- 3. N-methylcyclopent-3-en-1-amine hydrochloride 95% | CAS: 1333221-05-8 | AChemBlock [achemblock.com]

- 4. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 5. WO2025038927A1 - Modulateurs de l'activité du tnf alpha et leurs utilisations - Google Patents [patents.google.com]

In-Depth Technical Guide & Safety Data Profile: N-Methylcyclopent-3-enamine in Drug Development

Executive Summary: The Strategic Utility of N-Methylcyclopent-3-enamine

In modern medicinal chemistry, the incorporation of rigidified,

However, the handling of low-molecular-weight secondary cyclic amines presents unique safety and degradation challenges. This whitepaper transcends a standard 16-section Safety Data Sheet (SDS) by providing a mechanistic understanding of the compound's hazards, physicochemical dynamics, and self-validating protocols for laboratory handling.

Structural Dynamics & Physicochemical Profiling

Understanding the physical properties of N-methylcyclopent-3-enamine is the first step in mitigating risk. The compound is commercially available in two primary forms: the volatile free base and the bench-stable hydrochloride (HCl) salt.

The free base is a highly reactive nucleophile due to the unhindered lone pair on the secondary nitrogen. To circumvent oxidative degradation and volatility during long-term storage, the HCl salt is frequently synthesized, which protonates the amine, rendering the lone pair unavailable for oxidation or unintended nucleophilic attack[1].

Table 1: Physicochemical Properties Comparison

| Property | Free Base | Hydrochloride (HCl) Salt |

| CAS Registry Number | 1[1] | |

| Molecular Formula | C₆H₁₁N | C₆H₁₂ClN |

| Molecular Weight | 97.16 g/mol | 133.62 g/mol |

| SMILES | CNC1CC=CC1 | CNC1CC=CC1.Cl[H] |

| Physical State (Ambient) | Colorless to pale yellow liquid | White to off-white crystalline solid |

| Volatility / Flammability | High (Flammable Liquid) | Low (Non-flammable solid) |

| Primary Hazard Class | Corrosive, Flammable, Irritant | Irritant (Skin/Eyes/Respiratory) |

Data supported by structural annotations from 2[2].

Mechanistic Toxicology & Hazard Identification

Rather than merely listing hazard codes, it is vital to understand the causality behind the toxicity of N-methylcyclopent-3-enamine.

-

Corrosivity and Tissue Saponification: As a secondary amine, the free base exhibits a high

(~10.5). Upon contact with biological tissues, it rapidly deprotonates water, generating hydroxide ions that saponify the lipid bilayers of cellular membranes. This leads to deep, penetrating chemical burns (GHS Hazard H314). -

Respiratory Toxicity: The low molecular weight (97.16 g/mol ) of the free base[2] translates to a high vapor pressure. Inhalation of these vapors causes immediate irritation of the mucous membranes. The basicity of the amine disrupts the pH homeostasis of the pulmonary surfactant, leading to potential chemical pneumonitis.

-

Oxidative Instability: When exposed to atmospheric oxygen and ambient light, the secondary amine undergoes radical-mediated oxidation, forming N-oxides and imines. These degradation products not only ruin reaction yields but can also act as sensitizers.

Caption: Mechanistic pathway of secondary amine oxidative degradation versus inert storage preservation.

Self-Validating Handling & Storage Protocols

To ensure scientific integrity and safety, the handling of N-methylcyclopent-3-enamine must rely on self-validating systems. The following protocol guarantees both the safety of the operator and the chemical purity of the reagent.

Protocol 1: Inert Atmosphere Dispensing & NMR Validation

Objective: Transfer the free base without inducing oxidative degradation and validate its structural integrity prior to downstream synthesis.

Step-by-Step Methodology:

-

Preparation: Purge a Schlenk flask and a gas-tight Hamilton syringe with ultra-high purity (UHP) Argon for 5 minutes.

-

Dispensing: Under a positive flow of Argon, pierce the septum of the N-methylcyclopent-3-enamine reagent bottle. Withdraw the required volume slowly to prevent cavitation and bubble formation.

-

Transfer: Inject the amine directly into the pre-purged reaction vessel containing anhydrous solvent (e.g., dry DCM or THF) at 0°C to minimize volatility.

-

Self-Validation (NMR Aliquot): Before proceeding with the reaction, withdraw a 10 µL aliquot and dissolve it in

. -

Spectral Verification: Run a rapid

-NMR. Causality check: You must observe a sharp singlet at ~2.4 ppm corresponding to the N-methyl group, and a distinct multiplet at ~5.7 ppm for the alkene protons. The absence of broad downfield signals (>8.0 ppm) confirms the absence of imine degradation products.

Emergency Response & Decontamination Workflows

In the event of an accidental release, standard aqueous cleanup is insufficient and potentially dangerous due to the exothermic heat of solution when the concentrated base reacts with water.

Protocol 2: Step-by-Step Spill Neutralization

-

Evacuation & Isolation: Immediately evacuate personnel from the immediate vicinity. Eliminate all ignition sources, as the vapors of the free base are highly flammable.

-

PPE Donning: Responders must wear a full-face respirator with ABEK-P3 filters (specifically rated for volatile amines), heavy-duty nitrile or butyl rubber gloves, and a chemical-resistant apron.

-

Containment: Surround the spill with an inert, non-combustible absorbent material such as dry sand or vermiculite. Do not use sawdust, as the basic amine can react exothermically with organic matter.

-

Neutralization: Carefully apply a dilute solution of acetic acid (5-10%) to the absorbed material. Causality: The weak acid safely protonates the amine to form a water-soluble, non-volatile acetate salt, neutralizing the corrosive hazard without generating excessive heat.

-

Disposal: Sweep the neutralized mixture into a high-density polyethylene (HDPE) hazardous waste container. Label as "Neutralized Amine Waste" for proper incineration.

Caption: Step-by-step emergency response and neutralization workflow for amine spills.

References

-

Title: N-methylcyclopent-3-en-1-amine hydrochloride (C6H11N) - PubChemLite Source: Université du Luxembourg (uni.lu) URL: [Link][2]

Sources

Engineering Secondary Amine Intermediates with Cyclopentene Rings: A Technical Whitepaper on Stereoselective Synthesis and Drug Development

Executive Summary

Cyclopentene rings containing secondary amine moieties are privileged scaffolds in medicinal chemistry, serving as critical structural nodes in the development of antiviral agents, kinase inhibitors, and complex natural products. The rigid yet highly functionalizable nature of the cyclopentene ring allows for the precise spatial orientation of pharmacophores—a foundational requirement in rational drug design. This whitepaper explores the mechanistic causality, synthetic methodologies, and self-validating protocols for generating these critical intermediates, focusing on multicatalytic cascade sequences and cooperative catalysis.

Mechanistic Foundations: The Role of Secondary Amines

The utilization of secondary amines in the synthesis of functionalized cyclopentenes is driven by their dual utility as both potent organocatalysts and stable, isolable intermediates.

From a mechanistic standpoint, secondary amines drive reactivity through electronic modulation . In the presence of an α,β-unsaturated aldehyde (enal), a secondary amine catalyst reversibly forms an iminium ion. This intermediate significantly lowers the Lowest Unoccupied Molecular Orbital (LUMO) of the enal, accelerating nucleophilic attack (Michael addition) by a 1,3-dicarbonyl compound[1].

Once the Michael adduct is formed, the secondary amine is expelled, regenerating the catalyst and leaving behind a tethered aldehyde intermediate. This intermediate is then primed for subsequent transformations, such as an N-heterocyclic carbene (NHC)-catalyzed intramolecular crossed benzoin reaction, which closes the cyclopentene/cyclopentanone ring[1]. The causality here is sequential activation: the secondary amine dictates the initial stereoselective carbon-carbon bond formation, establishing the chiral environment required for the subsequent ring closure.

Key Synthetic Workflows & Cascade Catalysis

Recent advancements have expanded the toolkit for synthesizing these intermediates:

-

Multicatalytic Cascade Sequences : By combining secondary amine catalysis with NHC catalysis, researchers can achieve a formal [3+2] asymmetric synthesis of highly functionalized cyclopentanones and cyclopentenes from simple 1,3-dicarbonyls and enals[1].

-

Cooperative Pd(0)/Secondary Amine Catalysis : This approach is utilized to prepare cyclopentene-based amino acids featuring a quaternary carbon center. The secondary amine activates the enal via iminium formation, while the Pd(0) complex simultaneously activates an azlactone, driving a highly enantioselective spirocyclization[2].

-

Isocyanide-Based Multicomponent Reactions : Diastereoselective synthesis of tetrasubstituted cyclopentenyl scaffolds can be achieved using hemiacetals, secondary amines, and isocyanides. The secondary amine dictates the stereochemical outcome by forming a bulky iminium intermediate that directs the incoming isocyanide nucleophile[3].

-

Lewis-Acid-Mediated Cyclization : Triazoles can undergo aluminum halide-mediated transformation to form vinyl cation intermediates, which cyclize into substituted cyclopentene derivatives. These serve as precursors for complex nitrogen heterocycles[4].

Workflow of multicatalytic secondary amine/NHC cascade for cyclopentene synthesis.

Self-Validating Experimental Protocol: Multicatalytic Cascade

To ensure high fidelity and reproducibility, the following protocol for the asymmetric synthesis of functionalized cyclopentanones incorporates built-in validation checkpoints. This prevents the progression of failed intermediates, saving highly sensitive NHC reagents[1].

Step 1: Catalyst Activation & Iminium Formation

-

Action : In an oven-dried vial under an argon atmosphere, combine the chiral secondary amine catalyst (20 mol%) and an acid co-catalyst (e.g., benzoic acid, 20 mol%) in anhydrous chloroform (0.5 M).

-

Causality : The acid co-catalyst is strictly required to protonate the intermediate hemiaminal, facilitating the rapid elimination of water to form the active iminium ion.

-

Validation Checkpoint 1 : Observe complete dissolution and a slight color shift (typically pale yellow), confirming the formation of the active catalyst complex.

Step 2: Michael Addition (Intermediate Generation)

-

Action : Add the α,β-unsaturated aldehyde (1.0 equiv) followed by the 1,3-dicarbonyl compound (1.2 equiv). Stir at room temperature for 4 hours.

-

Validation Checkpoint 2 (Critical) : Extract a 10 µL aliquot, dilute in CDCl₃, and perform a rapid crude ¹H NMR. The disappearance of the distinct enal proton signals (δ 9.5–10.0 ppm) and the appearance of the tethered aldehyde intermediate confirms successful Michael addition. Do not proceed to Step 3 if enal starting material remains.

Step 3: NHC-Catalyzed Ring Closure

-

Action : To the validated reaction mixture, add the NHC precatalyst (thiazolium salt, 15 mol%) and sodium acetate (1.5 equiv) to generate the free carbene in situ. Stir for 12 hours.

-

Causality : Sodium acetate is selected as a mild base over stronger alternatives (like DBU) to prevent the epimerization of the newly formed, highly sensitive stereocenters in the Michael adduct[1].

-

Validation Checkpoint 3 : Monitor via TLC (UV active). The intermediate spot should fully convert to a lower-polarity product spot.

Step 4: Isolation and Stereochemical Validation

-

Action : Quench with saturated aqueous NH₄Cl, extract with dichloromethane, dry over Na₂SO₄, and purify via flash chromatography.

-

Validation Checkpoint 4 : Determine the enantiomeric excess (ee %) via chiral HPLC against a racemic standard to validate the stereocontrol of the secondary amine catalyst.

Quantitative Performance Data

The efficacy of secondary amine-driven multicatalytic cascades and cooperative catalysis is highly dependent on substrate sterics and electronics. The table below summarizes representative quantitative data for these transformations, demonstrating the robust stereocontrol achieved.

| Synthetic Strategy | Substrates (Donor + Acceptor) | Yield (%) | Diastereomeric Ratio (dr) | Enantiomeric Excess (ee %) |

| Multicatalytic Cascade [1] | Methyl acetoacetate + Cinnamaldehyde | 78% | >20:1 | 95% |

| Multicatalytic Cascade [1] | Benzyl acetoacetate + Hex-2-enal | 75% | >20:1 | 96% |

| Multicatalytic Cascade [1] | Cyclic β-ketoester + Cinnamaldehyde | 68% | 12:1 | 88% |

| Pd(0)/Amine Catalysis [2] | Azlactone + Aliphatic Heptenal | 70% | 15:1 | 92% |

| Isocyanide-Based MCR [3] | Hemiacetal + Amine + Isocyanide | >85% | Up to 14:1 | 97% |

Applications in Drug Development

The synthesis of cyclopentene rings via secondary amine intermediates is not merely an academic exercise; it has direct, high-impact applications in the pharmaceutical industry.

A primary application is the development of neuraminidase inhibitors for the treatment of influenza. Patent literature highlights that substituted cyclopentane and cyclopentene compounds serve as highly effective viral inhibitors[5]. In the synthesis of drugs like peramivir (and its analogs), the cyclopentene core acts as a rigid scaffold. The secondary amine intermediate is critical for installing the guanidino or amino groups that form essential electrostatic interactions with the acidic residues (e.g., glutamic acid and aspartic acid) in the active site of the viral neuraminidase enzyme. The stereoselective methods described above ensure that these functional groups are locked into the exact 3D conformation required for nanomolar binding affinity.

Furthermore, these cyclopentene scaffolds are utilized as precursors for complex nitrogen heterocycles, such as isoquinolines and tetrazoles, which are frequently explored in CNS drug discovery and oncology[4].

References

1.[1] Title : Asymmetric Synthesis of Functionalized Cyclopentanones via a Multicatalytic Secondary Amine/N-Heterocyclic Carbene Catalyzed Cascade Sequence Source : PMC (nih.gov) URL :

2.[2] Title : Enantioselective Preparation of Cyclopentene-Based Amino Acids with a Quaternary Carbon Center Source : ACS Publications URL :

3.[3] Title : Direct access to tetrasubstituted cyclopentenyl scaffolds through a diastereoselective isocyanide-based multicomponent reaction Source : RSC Publishing URL :

4.[4] Title : Lewis-Acid-Mediated Intramolecular Cyclization of 4-Aryl-5-allyl-1,2,3-triazoles to Substituted Cyclopentene Derivatives Source : ACS Publications URL :

5.[5] Title : WO1999033781A1 - Substituted cyclopentane and cyclopentene compounds useful as neuraminidase inhibitors Source : Google Patents URL :

Sources

- 1. Asymmetric Synthesis of Functionalized Cyclopentanones via a Multicatalytic Secondary Amine/N-Heterocyclic Carbene Catalyzed Cascade Sequence - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Direct access to tetrasubstituted cyclopentenyl scaffolds through a diastereoselective isocyanide-based multicomponent reaction - Chemical Science (RSC Publishing) DOI:10.1039/D1SC04158D [pubs.rsc.org]

- 4. pubs.acs.org [pubs.acs.org]

- 5. WO1999033781A1 - Substituted cyclopentane and cyclopentene compounds useful as neuraminidase inhibitors - Google Patents [patents.google.com]

Methodological & Application

Application Note: Synthesis of N-Methylcyclopent-3-en-1-amine from 3-Cyclopentenone

Executive Summary

This application note details the synthesis of N-methylcyclopent-3-en-1-amine (CAS: 1333221-05-8) starting from 3-cyclopentenone . While the user request references "N-methylcyclopent-3-enamine," it is chemically critical to distinguish that the reaction of a primary amine (methylamine) with a ketone yields an imine (Schiff base) which is subsequently reduced to the amine . Stable enamines typically require secondary amines. Therefore, this protocol focuses on the reductive amination pathway to yield the secondary amine product, a valuable scaffold in medicinal chemistry (e.g., for conformationally restricted analogs of neurotransmitters).

Key Technical Challenge: 3-Cyclopentenone is a

Retrosynthetic Analysis & Mechanism

The synthesis relies on the condensation of methylamine with the carbonyl group to form an iminium intermediate, followed by selective hydride transfer.

Reaction Scheme

The pathway involves three distinct phases occurring in a one-pot system:

-

Condensation: Nucleophilic attack of methylamine on the ketone.

-

Dehydration: Loss of water to form the imine/iminium species.

-

Reduction: Chemoselective reduction of the C=N bond over the C=C bond.

Figure 1: Reaction mechanism highlighting the competition between the desired reductive amination and the risk of isomerization/conjugate addition.

Experimental Protocol

Reagents & Materials

| Component | Role | Equiv. | Notes |

| 3-Cyclopentenone | Substrate | 1.0 | Volatile; store at -20°C. |

| Methylamine | Amine Source | 1.2 - 1.5 | Use 2.0M solution in THF or MeOH to avoid handling gas. |

| NaBH(OAc)₃ | Reductant | 1.5 | Sodium triacetoxyborohydride. Moisture sensitive. |

| Acetic Acid (AcOH) | Catalyst | 1.0 | Promotes iminium formation; buffers pH. |

| 1,2-Dichloroethane (DCE) | Solvent | - | Preferred over MeOH to minimize ketone reduction. |

| Dichloromethane (DCM) | Extraction | - | For workup. |

Step-by-Step Methodology

Step 1: Imine Formation (Pre-complexation)

-

Setup: Flame-dry a 2-neck round-bottom flask (RBF) equipped with a magnetic stir bar and nitrogen inlet.

-

Solvation: Dissolve 3-cyclopentenone (1.0 mmol, 82 mg) in anhydrous DCE (5 mL).

-

Amine Addition: Cool the solution to 0°C (ice bath). Add Methylamine (2.0M in THF, 0.75 mL, 1.5 mmol) dropwise.

-

Catalysis: Add Acetic Acid (1.0 mmol, 57 µL).

-

Expert Insight: The addition of AcOH buffers the reaction to pH ~5-6. This is critical. Higher pH promotes isomerization to 2-cyclopentenone; lower pH inhibits the amine nucleophile.

-

-

Equilibration: Stir at 0°C for 30 minutes, then warm to Room Temperature (RT) for 30 minutes. This ensures formation of the imine/iminium species before the reducing agent is introduced.[1]

Step 2: Selective Reduction

-

Reduction: Add Sodium Triacetoxyborohydride (STAB) (1.5 mmol, 318 mg) in one portion.

-

Note: Gas evolution (

) may occur. Ensure the system is vented through an inert gas line.

-

-

Reaction: Stir the suspension vigorously at RT for 4–16 hours.

-

Monitoring: Monitor by TLC (System: 10% MeOH in DCM + 1%

). Stain with Ninhydrin (stains amines red/purple) or KMnO4 (stains alkenes). The starting ketone will disappear; the product will appear as a polar spot.

-

Step 3: Workup & Purification

-

Quench: Quench the reaction by adding saturated aqueous

(10 mL). Stir for 15 minutes to decompose excess borohydride. -

Extraction: Transfer to a separatory funnel. Extract with DCM (3 x 10 mL).

-

Drying: Combine organic layers, dry over anhydrous

, filter, and concentrate in vacuo.-

Caution: The product is a low-molecular-weight amine and may be volatile. Do not apply high vacuum for extended periods or heat the water bath >30°C.

-

-

Salt Formation (Optional but Recommended): To isolate a stable solid, dissolve the crude oil in diethyl ether and add 1M HCl in ether dropwise. The Hydrochloride salt will precipitate. Filter and dry.

Process Control & Logic

Why Sodium Triacetoxyborohydride (STAB)?

We select STAB over Sodium Cyanoborohydride (

-

Chemoselectivity: STAB reduces iminiums much faster than ketones. This minimizes the direct reduction of 3-cyclopentenone to 3-cyclopentenol.

-

Safety: Avoids the toxicity and disposal issues of cyanide-based reagents.

-

Acidity: STAB releases acetic acid upon reaction, maintaining the slightly acidic pH required to prevent the base-catalyzed isomerization of 3-cyclopentenone to 2-cyclopentenone.

Troubleshooting: Isomerization

If NMR shows significant signals for 2-cyclopentenone (conjugated enone) or the Michael adduct (3-(methylamino)cyclopentanone), the reaction conditions were likely too basic.

-

Correction: Increase the amount of Acetic Acid to 1.5 - 2.0 equivalents in the next run. Ensure the reaction temperature does not exceed 25°C.

Workflow Diagram

Figure 2: Workup and purification strategy to isolate the volatile amine.

Characterization Data (Expected)

-

1H NMR (CDCl3, 400 MHz):

- 5.75 (m, 2H, -CH=CH-, confirms retention of double bond).

- 3.40 (m, 1H, N-CH).

-

2.70 (m, 2H, Ring

-

2.45 (s, 3H, N-

-

2.20 (m, 2H, Ring

-

Note: If the double bond peaks shift to ~6.1 and 7.6 ppm (characteristic of enones) or disappear, isomerization or over-reduction has occurred.

References

-

Abdel-Magid, A. F., et al. "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures." Journal of Organic Chemistry, vol. 61, no. 11, 1996, pp. 3849-3862. Link

-

Gribble, G. W. "Sodium Borohydride in Carboxylic Acid Media: A Phenomenal Reduction System." Chemical Society Reviews, vol. 27, 1998, pp. 395-404. Link

-

Mattson, R. J., et al. "An Improved Method for Reductive Alkylation of Amines Using Titanium(IV) Isopropoxide and Sodium Cyanoborohydride." Journal of Organic Chemistry, vol. 55, no. 8, 1990, pp. 2552–2554. Link

-